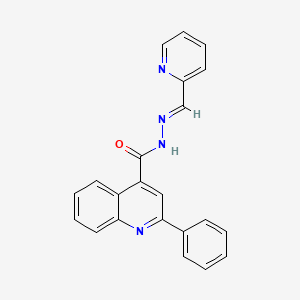
2-phenyl-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including oxidative cyclization and condensation reactions. For instance, the synthesis of related compounds involves the oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine to produce quinoxaline derivatives under metal-free conditions, offering high yield and purity (Faizi et al., 2018). Similarly, condensation of quinoline carbaldehydes with isonicotinic acid hydrazide (INH) has been used to synthesize related quinoline carbohydrazide derivatives (Afzal et al., 2012).
Molecular Structure Analysis
Structural characterization of quinoline derivatives often involves a combination of NMR, IR, UV–vis spectroscopy, and sometimes X-ray crystallography. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions of the compounds. For example, extensive computational studies complementing experimental techniques have elucidated the electronic and structural properties of similar quinoline derivatives (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including metal coordination and interactions with nucleophiles and electrophiles. Their chemical reactivity is often explored through computational studies, providing insights into their kinetic stability and reaction mechanisms (Faizi et al., 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The quinoline core structure is recognized for its wide range of therapeutic potentials and remarkable utilities in medicinal chemistry research. The synthesis of N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives demonstrates the quinoline core's adaptability in generating compounds with significant antimicrobial properties. This illustrates the ongoing exploration into quinoline derivatives for potential drug discovery, emphasizing the need for novel antibacterial agents to combat drug-resistant bacterial infections (Bello et al., 2017).
Antimicrobial Potential
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the compound's role in addressing the challenge of drug-resistant infections. The study by Kumar and Kumar (2021) presents a series of quinoline derivatives synthesized for antimicrobial evaluation, indicating a promising avenue for the development of new antimicrobial agents with a quinoline base. The compounds showed activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, underscoring the quinoline core's potential in generating bioactive templates for future drug development (Kumar & Kumar, 2021).
Catalysis and Electrochemical Applications
Metal(II) complexes based on quinoline-2,3-dicarboxylate have been synthesized and explored as electrocatalysts for the degradation of organic pollutants like methyl orange. These complexes exhibit promising catalytic activities, potentially associated with their electrocatalytic abilities for hydrogen evolution reactions from water. This suggests the quinoline derivatives' utility in environmental remediation and electrochemical applications, where the degradation of hazardous organic compounds is of significant interest (Gong et al., 2014).
Propriétés
IUPAC Name |
2-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22(26-24-15-17-10-6-7-13-23-17)19-14-21(16-8-2-1-3-9-16)25-20-12-5-4-11-18(19)20/h1-15H,(H,26,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOFTZPVFHISJO-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)
![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)
![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)
![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)
![N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5526458.png)
![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)
![3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)